L-Nddp - 113427-19-3

L-Nddp

Catalog Number: EVT-1171755
CAS Number: 113427-19-3
Molecular Formula: C26H50N2O4Pt
Molecular Weight: 649.8 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

L-NDDP is classified as a liposomal platinum compound. It is derived from the parent compound NDDP (cis-bis-neodecanoato-trans-R,R-1,2-diaminocyclohexane platinum(II)), which itself is a platinum(II) complex. The liposomal formulation aims to improve drug delivery by encapsulating the active pharmaceutical ingredient within lipid bilayers, thereby enhancing its bioavailability and reducing systemic toxicity.

Synthesis Analysis

The synthesis of L-NDDP involves several key steps:

  1. Preparation of Liposomes: Liposomes are formed by mixing phospholipids such as 1,2-dimyristoylphosphatidylcholine (DMPC) and 1,2-dimyristoylphosphatidylglycerol (DMPG). The lipid mixture is then hydrated in a buffer solution, typically phosphate-buffered saline (PBS), and subjected to sonication and extrusion through polycarbonate membranes to achieve uniform size distribution .
  2. Encapsulation of NDDP: The encapsulation process utilizes a passive loading method where pre-formed liposomes are incubated with the NDDP compound at elevated temperatures (around 60 °C). This allows for the passive diffusion of the drug into the liposomal interior .
  3. Purification: After encapsulation, unencapsulated NDDP is removed through centrifugation and size exclusion chromatography, typically using Sephadex columns .

The resulting liposomal formulation exhibits enhanced stability and prolonged circulation time in biological systems compared to free NDDP.

Molecular Structure Analysis

The molecular structure of L-NDDP features a central platinum atom coordinated to two neodecanoate ligands and a trans-R,R-1,2-diaminocyclohexane moiety. This configuration allows for effective interaction with biological targets while minimizing toxicity.

Key structural attributes include:

  • Coordination Geometry: The platinum atom adopts a square planar geometry typical of many platinum(II) complexes.
  • Ligand Interaction: The neodecanoate ligands provide hydrophobic characteristics that facilitate encapsulation within lipid bilayers, while the diamine component enhances binding affinity to cellular targets .
Chemical Reactions Analysis

L-NDDP undergoes several chemical reactions relevant to its therapeutic action:

  1. Activation in Biological Environments: Upon administration, L-NDDP is believed to undergo intraliposomal activation, where the liposomal environment facilitates the release of reactive platinum species that can interact with cellular macromolecules like DNA .
  2. DNA Binding: Similar to other platinum-based drugs, L-NDDP forms covalent bonds with DNA, leading to cross-linking that disrupts replication and transcription processes in cancer cells .
  3. Release Mechanism: The release of NDDP from liposomes can be influenced by factors such as pH and temperature, which affect the stability of the lipid bilayer and thus the release kinetics of the encapsulated drug .
Mechanism of Action

The mechanism of action of L-NDDP primarily involves:

  • Cellular Uptake: The liposomal formulation enhances cellular uptake via endocytosis, allowing for increased intracellular concentrations of the active drug.
  • DNA Interaction: Once inside the cell, L-NDDP releases its active form, which binds to DNA and forms cross-links between guanine bases. This cross-linking inhibits DNA replication and transcription, ultimately leading to apoptosis in cancer cells .
  • Reduced Toxicity: By targeting cancer cells more selectively and minimizing exposure to healthy tissues, L-NDDP aims to reduce side effects associated with traditional chemotherapy agents like cisplatin .
Physical and Chemical Properties Analysis

L-NDDP exhibits several notable physical and chemical properties:

  • Solubility: It is soluble in aqueous solutions due to its liposomal formulation, enhancing bioavailability.
  • Stability: The liposomal encapsulation provides stability against hydrolysis compared to free NDDP.
  • Particle Size: Typically ranges from 100 nm to 200 nm in diameter, which is optimal for avoiding rapid clearance by the reticuloendothelial system while facilitating tumor accumulation through the enhanced permeability and retention effect .
  • Release Profile: The release kinetics can be modulated by altering lipid composition or environmental conditions (e.g., pH), allowing for controlled drug delivery .
Applications

L-NDDP has significant potential applications in oncology:

  1. Cancer Treatment: It has shown efficacy in preclinical models for inhibiting tumor growth, particularly in liver metastases associated with reticulosarcoma .
  2. Phase II Clinical Trials: Currently under investigation for its safety and efficacy in humans, aiming to establish its role as an alternative treatment for patients resistant to conventional therapies like cisplatin .
  3. Research Tool: L-NDDP serves as a model compound for studying liposomal drug delivery systems and their interactions with biological membranes.
Introduction to L-NDDP

Historical Development of Platinum-Based Chemotherapeutics

The evolution of platinum chemotherapeutics spans over five decades of scientific innovation, beginning with Rosenberg's pivotal 1965 discovery that cisplatin inhibited bacterial cell division. This observation catalyzed the clinical development of cisplatin, which gained FDA approval in 1978 after demonstrating remarkable efficacy against testicular cancer, elevating cure rates from 5-10% to 75-80%. The first-generation platinum drug cisplatin established the foundational mechanism of platinum agents: formation of DNA adducts that trigger apoptosis in rapidly dividing cells. However, its clinical utility was severely constrained by dose-limiting nephrotoxicity and significant neurotoxicity, ototoxicity, and gastrointestinal toxicity [1] [2].

These limitations spurred the development of second-generation platinum compounds, most notably carboplatin (FDA approved in 1986). By substituting cisplatin's chloride leaving groups with a cyclobutane dicarboxylate moiety, carboplatin demonstrated substantially reduced nephrotoxicity. However, this structural modification diminished its potency and introduced dose-limiting myelosuppression. The subsequent introduction of third-generation platinum drugs focused on overcoming acquired resistance and expanding the spectrum of treatable malignancies. Oxaliplatin (FDA approved in 2002) incorporated the bulky diaminocyclohexane (DACH) carrier ligand, which formed bulkier DNA adducts that evaded repair mechanisms in cisplatin-resistant cells. This innovation proved particularly effective against colorectal cancers historically unresponsive to cisplatin or carboplatin [2] [10].

Despite these advances, fundamental limitations persisted across all conventional platinum agents: non-selective biodistribution, short circulation half-lives, and inherent or acquired resistance. These challenges motivated the exploration of novel formulations, including liposomal encapsulation and polymer conjugation. The historical progression culminated in liposome-entrapped platinum complexes like L-NDDP, which represented a convergence of platinum coordination chemistry with advanced drug delivery nanotechnology. This approach maintained the potent DNA-damaging capabilities of platinum agents while addressing their pharmacokinetic and toxicity limitations through nanoparticle-mediated delivery [1] [8].

Table 1: Evolution of Platinum-Based Chemotherapeutics

GenerationRepresentative DrugYear ApprovedKey Structural FeaturesMajor Limitations
FirstCisplatin1978Chloride leaving groupsNephrotoxicity, neurotoxicity
SecondCarboplatin1986Cyclobutane dicarboxylate leaving groupMyelosuppression, reduced potency
ThirdOxaliplatin2002DACH carrier ligandPeripheral sensory neurotoxicity
Nanoparticle FormulationL-NDDPUnder investigationLiposome-encapsulated DACH platinum with neodecanoate ligandsChemical stability challenges

Chemical Structure and Liposomal Formulation of L-NDDP

The molecular architecture of L-NDDP centers on a platinum(II) coordination complex with distinctive structural components that confer unique pharmacological properties. The complex features a trans-R,R-1,2-diaminocyclohexane (DACH) carrier ligand identical to that found in oxaliplatin, which coordinates to the central platinum atom in a bidentate fashion. This DACH moiety imparts steric bulk to the resulting DNA adducts, creating structural distortions that are more challenging for cellular repair machinery to correct compared to those created by cisplatin. Crucially, the leaving groups consist of two neodecanoate anions—branched-chain C₁₀ carboxylic acids—that replace the oxalate ligand in oxaliplatin or the chloride ligands in cisplatin. These hydrophobic neodecanoate moieties dramatically increase the complex's lipophilicity, enabling its integration into lipid bilayers rather than encapsulation in the aqueous core of liposomes [5] [10].

The formulation of L-NDDP exploits this lipophilicity through incorporation into multilamellar liposomes composed primarily of phosphatidylcholine and cholesterol. These lipid components form a stable bilayer matrix that anchors the platinum complex via hydrophobic interactions. The standard preparation yields large multilamellar vesicles approximately 0.5-10 μm in diameter, significantly larger than conventional stealth liposomes. This structural arrangement positions the platinum complex at the interface between lipid layers, creating a membrane-resident drug depot that protects the active complex from premature aquation and deactivation. Analytical characterization reveals that the neodecanoate ligands confer approximately 15-20 structural isomers, presenting formulation challenges related to consistent chemical characterization [5] [7].

Advanced formulations incorporated surface-modifying components to enhance circulation time and tumor targeting. Incorporation of either monosialoganglioside GM₁ or polyethylene glycol-conjugated phosphatidylethanolamine (PEG-PE) created "stealth" liposomes resistant to opsonization and reticuloendothelial system clearance. Biodistribution studies demonstrated that PEG-PE-modified liposomes maintained prolonged circulation, with approximately 40% of injected liposomes remaining in blood circulation 24 hours post-administration. This extended circulation facilitated enhanced tumor accumulation through the enhanced permeability and retention (EPR) effect, with PEGylated formulations achieving threefold higher tumor platinum concentrations compared to conventional liposomes. The lipid-to-drug molar ratio was optimized at approximately 300:1 (w/w), balancing sufficient drug loading with liposome stability [6] [7].

Table 2: Structural and Formulation Characteristics of L-NDDP Components

ComponentChemical RoleKey PropertiesImpact on Drug Behavior
Diaminocyclohexane (DACH)Carrier ligandBulky hydrophobic structureForms DNA adducts resistant to repair mechanisms
Neodecanoate anionsLeaving groupsBranched C₁₀ fatty acid chainsEnhances lipophilicity for membrane integration
PhosphatidylcholineLiposome matrixAmphiphilic phospholipidForms stable bilayer structure
CholesterolLiposome componentRigid sterol moleculeModulates membrane fluidity and stability
PEG-PESurface modifierPolyethylene glycol-phospholipid conjugateExtends circulation half-life via steric stabilization

Rationale for Developing Liposomal Cisplatin Analogues

The development of liposomal platinum analogues emerged as a direct response to the pharmacological limitations of conventional platinum chemotherapeutics. Three fundamental challenges motivated the creation of L-NDDP: overcoming drug resistance mechanisms, circumventing dose-limiting toxicities, and improving tumor-selective drug delivery. Resistance to platinum agents arises through multiple molecular mechanisms, including reduced cellular uptake, enhanced drug efflux, increased DNA repair capacity, and elevated intracellular detoxification by thiol-containing molecules like glutathione. The DACH platinum complex in L-NDDP directly addresses several resistance pathways—its bulky adducts evade nucleotide excision repair, while its liposomal delivery bypasses membrane transporter deficiencies that limit cisplatin uptake [1] [3].

Liposomal encapsulation fundamentally alters the pharmacokinetic profile of platinum drugs. Conventional cisplatin exhibits a short plasma half-life (<1 hour) and extensive tissue distribution, particularly to kidneys, nerves, and bone marrow—sites of its characteristic toxicities. In contrast, L-NDDP's encapsulation within liposomes substantially prolongs systemic circulation, with preclinical studies demonstrating a terminal half-life exceeding 24 hours. This extended exposure enables enhanced accumulation in tumor tissue via the EPR effect, where the leaky vasculature and impaired lymphatic drainage characteristic of solid tumors permit selective extravasation and retention of nanoparticles. Quantitative biodistribution analyses reveal that liposomal encapsulation increases the tumor-to-normal tissue platinum ratio by 3-5 fold compared to free cisplatin administration [2] [7].

The molecular design of L-NDDP specifically addresses the chemical instability that complicates liposomal encapsulation of conventional platinum drugs. Unlike hydrophilic cisplatin, which requires aqueous core encapsulation, the lipophilic nature of the neodecanoate-modified platinum complex enables its direct integration into the lipid bilayer. This strategic positioning prevents water-mediated activation prior to reaching tumor tissue, effectively creating a stable prodrug configuration. Furthermore, the liposomal membrane protects the platinum complex from premature deactivation by plasma proteins and nucleophiles. Upon reaching tumor tissue, the complex is gradually released in its intact form, requiring intracellular activation to generate the DNA-binding species. This controlled release profile maintains cytotoxic platinum concentrations within tumors while minimizing peak plasma concentrations responsible for acute toxicities [5] [10].

Table 3: Advantages of Liposomal Platinum Formulations Compared to Conventional Cisplatin

Pharmacological ParameterConventional CisplatinLiposomal Formulations (L-NDDP)Therapeutic Implication
Plasma half-life0.5-1 hour>24 hoursSustained tumor exposure
Maximum tolerated dose100 mg/m²312.5 mg/m²Higher dose intensity
Primary elimination routeRenalReticuloendothelial systemReduced nephrotoxicity
Tumor-to-kidney accumulation ratio0.3:13.5:1Selective tumor targeting
DNA adduct repair susceptibilityHighReduced (DACH adducts)Overcomes repair-mediated resistance
Activation siteSystemic circulationIntracellularMinimizes extracellular toxicity

The therapeutic rationale for L-NDDP extended beyond systemic administration. Its locoregional delivery, particularly in malignancies confined to body cavities, leveraged the liposomal formulation's properties for enhanced local efficacy. Intrapleural administration in malignant mesothelioma demonstrated high local drug concentrations with minimal systemic distribution. Phase II trials revealed a pathologic response rate of 42% (14/33 patients) following intrapleural L-NDDP administration, as evidenced by negative post-treatment pleural biopsies. This approach exploited the liposomal depot effect within the pleural space, where gradual drug release maintained cytotoxic concentrations directly at the tumor interface while circumventing systemic toxicities. However, this study also revealed a key limitation: regions not in direct contact with the pleural space evaded drug exposure, highlighting the need for complementary approaches for more diffuse disease [9].

From a molecular perspective, L-NDDP's design reflects a sophisticated understanding of structure-activity relationships in platinum complexes. The neodecanoate ligands create a prodrug configuration requiring intracellular activation, where esterases likely liberate the platinum-DACH moiety from its fatty acid chains. This activation mechanism differs fundamentally from cisplatin's chloride displacement and carboplatin's ligand exchange, potentially altering the spectrum of susceptible malignancies. Preclinical models demonstrated activity against cisplatin-resistant murine reticulosarcoma and enhanced distribution to reticuloendothelial organs including spleen, liver, and lung. These pharmacological advantages collectively position L-NDDP as a strategically engineered platinum complex optimized for nanoparticle delivery [7] [10].

Properties

CAS Number

113427-19-3

Product Name

L-Nddp

IUPAC Name

(2-azanidylcyclohexyl)azanide;7,7-dimethyloctanoate;platinum(4+)

Molecular Formula

C26H50N2O4Pt

Molecular Weight

649.8 g/mol

InChI

InChI=1S/2C10H20O2.C6H12N2.Pt/c2*1-10(2,3)8-6-4-5-7-9(11)12;7-5-3-1-2-4-6(5)8;/h2*4-8H2,1-3H3,(H,11,12);5-8H,1-4H2;/q;;-2;+4/p-2

InChI Key

ALPHSAWEOKVWID-UHFFFAOYSA-L

SMILES

CC(C)(C)CCCCCC(=O)[O-].CC(C)(C)CCCCCC(=O)[O-].C1CCC(C(C1)[NH-])[NH-].[Pt+4]

Canonical SMILES

CC(C)(C)CCCCCC(=O)[O-].CC(C)(C)CCCCCC(=O)[O-].C1CCC(C(C1)[NH-])[NH-].[Pt+4]

Isomeric SMILES

CC(C)(C)CCCCCC(=O)[O-].CC(C)(C)CCCCCC(=O)[O-].C1CCC(C(C1)[NH-])[NH-].[Pt+4]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.